molecular formula C19H20N2O B1299918 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one CAS No. 436087-64-8

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one

Cat. No.: B1299918
CAS No.: 436087-64-8
M. Wt: 292.4 g/mol
InChI Key: MZTPZIHLTIBDAY-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family of compounds. It is a white, crystalline solid with a melting point of 154-156 °C. It is soluble in water and organic solvents, and has a molecular weight of 243.33 g/mol.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one has shown a variety of synthetic approaches and biological activities. For instance, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies aimed to understand their binding mode at the active site of the target enzyme (EGFR tyrosine kinase), indicating compounds with prominent binding interactions, suggesting their potential as anticancer/antimicrobial agents (Bolakatti et al., 2020).

Another study explored the green synthesis of fused polycyclic derivatives catalyzed by TsOH in ionic liquids, showcasing an efficient method for developing novel compounds with potential biological applications (Shen et al., 2016).

Additionally, research into 4-substituted quinolin-2(1H)-one analogues revealed compounds with favorable NMDA receptor binding site activity and the ability to inhibit neurotoxicity, offering insights into neuroprotective drug development (Jung et al., 2003).

Antihypertensive Activity

The synthesis of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity using spontaneously hypertensive rats highlighted significant activity, comparing favorably with the reference standard prazosin. This suggests the therapeutic potential of such compounds in hypertension management (Alagarsamy & Pathak, 2007).

Anticancer and Radioprotective Agents

Further research has focused on the synthesis of novel quinolines as potential anticancer and radioprotective agents. Compounds evaluated for in vitro anticancer activity showed interesting cytotoxic activity, with some also demonstrating in vivo radioprotective activity against γ-irradiation in mice, indicating their potential in cancer therapy and radioprotection (Ghorab et al., 2008).

Safety and Hazards

Benzylamine and its derivatives can pose various safety hazards. They can be flammable and corrosive. They may also be harmful if swallowed or inhaled, and can cause eye and skin irritation .

Properties

IUPAC Name

3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTPZIHLTIBDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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